2-Azabicyclo[3.2.2]nonane hydrochloride
Description
Significance of Bicyclic Nitrogen Heterocycles in Chemical Sciences
Bicyclic nitrogen heterocycles represent a fundamentally important class of organic compounds, playing a critical role in the chemical and life sciences. nih.govrsc.org These molecules, characterized by two fused rings where at least one atom is nitrogen, are abundant in nature, forming the core structure of numerous natural products such as vitamins, hormones, and alkaloids. nih.gov Statistically, nitrogen-containing heterocycles are prevalent in pharmaceuticals; an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs feature an N-based heterocycle. nih.govrsc.org
The significance of these structures in medicinal chemistry is multifaceted. The rigid, three-dimensional framework of bicyclic systems provides conformational stability, which is a valuable attribute in designing molecules that can bind selectively to specific biological targets. The inclusion of nitrogen atoms can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity. nih.gov Furthermore, the nitrogen atom often acts as a key site for hydrogen bonding, an essential interaction for molecular recognition at biological receptors and enzymes. rsc.org The versatility of these scaffolds allows chemists to systematically modify their structure to optimize biological activity and pharmacokinetic properties, making them privileged structures in modern drug discovery programs. nih.gov
Overview of the Azabicyclo[3.2.2]nonane Scaffold in Medicinal Chemistry Research
Within the broad family of bicyclic heterocycles, the azabicyclo[3.2.2]nonane scaffold has emerged as a structure of significant interest in medicinal chemistry. Its rigid yet flexible nature provides a unique topographical platform for appending various functional groups in a well-defined spatial arrangement. nih.gov This structural characteristic is advantageous for creating ligands that can precisely fit into the binding pockets of proteins and other biological targets.
The versatility of the azabicyclo[3.2.2]nonane core is demonstrated by its use in developing agents for diverse therapeutic areas. For instance, derivatives of the related 1-azabicyclo[3.2.2]nonane scaffold have been investigated as selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor, which is a target for neuroprotective therapies. psu.edu The core structure has also been extensively used as a foundational template for the synthesis of compounds with antiprotozoal properties. bohrium.com Researchers have explored how modifications to this scaffold, such as the introduction of different substituents, can lead to potent and selective biological activity. The hydrochloride salt form of these compounds is often utilized to improve stability and aqueous solubility for research purposes. ontosight.aiontosight.ai
Research Trajectories for 2-Azabicyclo[3.2.2]nonane Hydrochloride
A primary research trajectory for 2-azabicyclo[3.2.2]nonane and its derivatives has been the discovery and development of novel antiprotozoal agents. researchgate.net This research is particularly focused on combating parasitic diseases like malaria, caused by Plasmodium falciparum, and Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei rhodesiense. nih.govualberta.ca These diseases require new therapeutic options due to the emergence of drug-resistant parasite strains. ualberta.camdpi.com
The synthetic pathway to 2-azabicyclo[3.2.2]nonane derivatives often begins with bicyclo[2.2.2]octan-2-ones, which are converted into the bicyclononane system through a Beckmann or Schmidt rearrangement followed by reduction. mdpi.com A key strategy in this research area involves exploring the structure-activity relationships (SAR) of these compounds. By systematically introducing different substituents onto the bicyclic core, researchers can investigate how these changes influence biological activity. For example, studies have examined the impact of adding various diaryl groups and other moieties with differing polarities and basicities to the scaffold. nih.govresearchgate.net
Another successful research avenue is the creation of hybrid molecules, where the 2-azabicyclo[3.2.2]nonane scaffold is chemically linked to other known pharmacophores. This approach aims to combine the advantageous properties of both fragments into a single molecule to enhance potency or overcome resistance mechanisms. mdpi.com Derivatives have been synthesized that incorporate tetrazole, sulfonamide, and pyrimidine (B1678525) moieties, leading to compounds with significant activity in the submicromolar range. mdpi.commdpi.com Research has shown that 2-azabicyclo[3.2.2]non-5-ylamines exhibit higher antiprotozoal activity compared to related bicyclic structures. nih.govresearchgate.netualberta.ca
The table below presents selected research findings on the antiprotozoal activity of various 2-azabicyclo[3.2.2]nonane derivatives.
| Compound/Derivative | Target Organism | Activity (IC₅₀ in µM) |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Plasmodium falciparum K1 | 0.28 nih.govresearchgate.netualberta.ca |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Trypanosoma brucei rhodesiense | 0.60 nih.govresearchgate.netualberta.ca |
| 2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[3.2.2]nonane derivative | Plasmodium falciparum K1 | 1.26 mdpi.com |
| 2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[3.2.2]nonane derivative | Trypanosoma brucei rhodesiense | 2.65 mdpi.com |
| Tetrazole-linked 2-azabicyclo[3.2.2]nonane derivative | Plasmodium falciparum K1 | 0.180 mdpi.com |
| 2-(6-methylpyrimidin-4-yl)-5-pyrrolidino-2-azabicyclo[3.2.2]nonane | Trypanosoma brucei rhodesiense | 0.095–0.161 mdpi.com |
These findings underscore the potential of the 2-azabicyclo[3.2.2]nonane scaffold as a promising lead structure for further modification in the development of new therapeutic agents. nih.govualberta.ca
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azabicyclo[3.2.2]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-8-4-2-7(1)5-6-9-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAORSZFGZQSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10714984 | |
| Record name | 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10714984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-38-6 | |
| Record name | NSC72068 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10714984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Azabicyclo 3.2.2 Nonane and Its Derivatives
Classical and Contemporary Synthetic Routes to the 2-Azabicyclo[3.2.2]nonane Core
The construction of the 2-azabicyclo[3.2.2]nonane ring system is most commonly achieved through the ring expansion of more readily available bicyclo[2.2.2]octan-2-one precursors. This transformation can be accomplished via multi-step sequences involving lactam intermediates or through more direct, one-step procedures.
Synthesis from Bicyclo[2.2.2]octan-2-ones
A primary strategy for the synthesis of the 2-azabicyclo[3.2.2]nonane core involves the conversion of bicyclo[2.2.2]octan-2-ones. researchgate.netnih.govualberta.ca This approach leverages well-established rearrangement reactions to insert a nitrogen atom into the bicyclic framework, thereby expanding the six-membered ring to a seven-membered lactam, which is a key intermediate.
A widely employed method for the synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones is a two-step process initiated by a Beckmann rearrangement, followed by the reduction of the resulting lactam. researchgate.netnih.gov The Beckmann rearrangement of the oxime derived from a bicyclo[2.2.2]octan-2-one leads to the formation of a 2-azabicyclo[3.2.2]nonan-3-one (a lactam). researchgate.netualberta.ca This rearrangement can be promoted by various acidic reagents.
The subsequent reduction of the lactam carbonyl group is necessary to afford the desired 2-azabicyclo[3.2.2]nonane. researchgate.net Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are typically used for this transformation, effectively converting the amide functionality to an amine. researchgate.netualberta.ca The Schmidt reaction offers an alternative pathway to the lactam intermediate, also starting from bicyclo[2.2.2]octan-2-ones. researchgate.netresearchgate.net
Table 1: Synthesis of 2-Azabicyclo[3.2.2]nonane Core via Beckmann Rearrangement and Lactam Reduction
| Starting Material | Key Reactions | Intermediate | Final Product | Key Reagents |
|---|---|---|---|---|
| Bicyclo[2.2.2]octan-2-one | 1. Oximation 2. Beckmann Rearrangement 3. Lactam Reduction | 2-Azabicyclo[3.2.2]nonan-3-one | 2-Azabicyclo[3.2.2]nonane | Hydroxylamine, Acid catalyst (for rearrangement), LiAlH4 (for reduction) |
To streamline the synthesis of the 2-azabicyclo[3.2.2]nonane core, one-step procedures from bicyclo[2.2.2]octan-2-ones have been developed. nih.govualberta.ca These methods aim to increase efficiency by combining the rearrangement and reduction steps or by utilizing reagents that effect the direct conversion. For instance, the use of hydroxylamine-O-sulfonic acid in glacial acetic acid can facilitate the Beckmann rearrangement to directly yield the lactam from the ketone without the need to isolate the oxime intermediate. ualberta.ca While not a true one-pot conversion to the final amine, this simplifies the initial ring expansion.
Regioselective Functionalization of the Azabicyclic System
The regioselective functionalization of the 2-azabicyclo[3.2.2]nonane system is crucial for creating a diverse range of derivatives for structure-activity relationship studies. The inherent structure of the bicyclic system can direct the introduction of substituents to specific positions. For example, in the synthesis of 5-amino-2-azabicyclo[3.2.2]nonane derivatives, the amino group is introduced at the C5 position, originating from a 4-aminobicyclo[2.2.2]octan-2-one precursor. nih.gov The substitution pattern of the starting bicyclo[2.2.2]octan-2-one often dictates the position of functionalities in the final 2-azabicyclo[3.2.2]nonane product. Further derivatization can then be carried out on the nitrogen atom or on the existing substituents on the carbon framework.
Synthesis of N-Substituted and Ring-Substituted 2-Azabicyclo[3.2.2]nonane Derivatives
The synthesis of N-substituted and ring-substituted 2-azabicyclo[3.2.2]nonane derivatives allows for the fine-tuning of the compound's physicochemical and pharmacological properties. A variety of substituents can be introduced on the nitrogen atom or at various positions on the carbon skeleton.
Preparation of N-(2-Aminoalkyl) Analogues
A common modification of the 2-azabicyclo[3.2.2]nonane core is the introduction of an N-(2-aminoalkyl) side chain. mdpi.com A general and effective method for the synthesis of these analogues involves a two-step sequence starting from the parent 2-azabicyclo[3.2.2]nonane. mdpi.com
The first step is the N-alkylation of the secondary amine of the 2-azabicyclo[3.2.2]nonane with a 2-haloacetamide, such as 2-chloroacetamide, typically under reflux in a suitable solvent like ethanol. mdpi.com This reaction yields an N-carbamoylmethyl derivative. The subsequent and final step is the reduction of the amide functionality of the carbamoylmethyl group to an amine. mdpi.com This reduction is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as diethyl ether, which selectively reduces the amide to afford the desired N-(2-aminoalkyl)-2-azabicyclo[3.2.2]nonane. mdpi.com
Table 2: Synthesis of N-(2-Aminoalkyl)-2-azabicyclo[3.2.2]nonane Analogues
| Starting Material | Step 1 Reaction | Intermediate | Step 2 Reaction | Final Product | Key Reagents |
|---|---|---|---|---|---|
| 2-Azabicyclo[3.2.2]nonane | N-alkylation | N-(Carbamoylmethyl)-2-azabicyclo[3.2.2]nonane | Amide Reduction | N-(2-Aminoethyl)-2-azabicyclo[3.2.2]nonane | 2-Chloroacetamide, LiAlH4 |
Synthesis of Diaryl Substituted Derivatives
The preparation of diaryl substituted 2-azabicyclo[3.2.2]nonane derivatives often commences from bicyclo[2.2.2]octan-2-ones. ualberta.cabeilstein-journals.org A common approach involves a Beckmann rearrangement of the corresponding oxime derived from the bicyclo[2.2.2]octan-2-one, followed by reduction of the resulting lactam. unipa.itpwr.edu.pl An alternative one-step procedure from bicyclo[2.2.2]octan-2-ones has also been reported. beilstein-journals.org These methods allow for the introduction of various aryl groups at different positions of the bicyclic system. The influence of aromatic substitution on the biological activity of these compounds has been a key area of investigation. For instance, the systematic insertion of different 4-substituted aryl rings has been explored to understand structure-activity relationships.
A representative synthesis of 5-dialkylamino-7,8-diphenyl-2-azabicyclo[3.2.2]nonan-3-ones involves the reaction of the corresponding bicyclo[2.2.2]octan-2-one with hydroxylamine-O-sulfonic acid, which selectively yields the 2-azabicyclo[3.2.2]nonan-3-one. Subsequent reduction of the lactam functionality, for example with lithium aluminum hydride (LiAlH₄), affords the desired diaryl substituted 2-azabicyclo[3.2.2]nonane. ualberta.ca
| Starting Material | Reagents | Product |
| 4-Dialkylamino-6,7-diaryl-bicyclo[2.2.2]octan-2-one | 1. Hydroxylamine-O-sulfonic acid2. LiAlH₄ | 5-Dialkylamino-7,8-diaryl-2-azabicyclo[3.2.2]nonane |
Incorporation of Heterocyclic Moieties (e.g., Tetrazole, Sulfonamide Cores)
To explore a wider chemical space and modulate the pharmacological properties of the 2-azabicyclo[3.2.2]nonane scaffold, various heterocyclic moieties, such as tetrazoles and sulfonamides, have been incorporated.
The synthesis of tetrazole derivatives typically involves a multi-step sequence starting from a suitable 2-azabicyclo[3.2.2]nonane precursor. For example, N-(2-aminoalkyl) analogues of 2-azabicyclo[3.2.2]nonane can be converted to tetrazoles via the Ugi-azide reaction with an aldehyde, tert-butyl isocyanide, and trimethylsilyl (B98337) azide (B81097) under mild conditions.
Sulfonamide derivatives can be prepared by reacting a 2-azabicyclo[3.2.2]nonane with an appropriate arylsulfonyl chloride in the presence of a base like 4-dimethylaminopyridine (B28879) (4-DMAP). Alternatively, N-(2-aminoalkyl)-2-azabicyclo[3.2.2]nonanes can be reacted with sulfonyl chlorides to yield the corresponding sulfonamides.
| Precursor | Reagents | Heterocyclic Moiety |
| N-(2-Aminoalkyl)-2-azabicyclo[3.2.2]nonane | Aldehyde, tert-butylisocyanide, trimethylsilylazide | Tetrazole |
| 2-Azabicyclo[3.2.2]nonane | Arylsulfonyl chloride, 4-DMAP | Sulfonamide |
| N-(2-Aminoalkyl)-2-azabicyclo[3.2.2]nonane | Sulfonyl chloride | Sulfonamide |
Stereoselective Synthesis of Enantiomerically Pure Analogues
The development of stereoselective methods to obtain enantiomerically pure 2-azabicyclo[3.2.2]nonane analogues is crucial for understanding their stereospecific interactions with biological targets. While the literature on the stereoselective synthesis of this specific bicyclic system is not extensive, strategies employed for structurally related azabicycles can provide valuable insights.
For other azabicyclic systems, such as 2-azabicycloalkanes, asymmetric synthesis has been achieved through methods like stereoselective deprotonation-electrophilic substitution of N-Boc protected precursors. The use of chiral ligands, such as sparteine, can induce high enantiomeric excesses in these reactions.
In the context of the broader bicyclo[3.2.2]nonane framework, asymmetric Diels-Alder reactions have been utilized to construct the bicyclic core with high stereocontrol. The stereocenter on a chiral cycloheptadiene derivative can direct the stereoselective formation of multiple new stereocenters during the cycloaddition. While not directly applied to 2-azabicyclo[3.2.2]nonane, this approach highlights a potential strategy for its enantioselective synthesis.
For the closely related 1-azabicyclo[3.2.2]nonane system, a silver salt-mediated ring expansion of 2,5-disubstituted quinuclidines has been shown to proceed stereoselectively, furnishing enantiomerically pure products. This transformation is believed to proceed through a configurationally stable, nonplanar chiral carbocation intermediate. Such a strategy of stereoselective rearrangement could potentially be adapted for the synthesis of enantiopure 2-azabicyclo[3.2.2]nonane derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Azabicyclo 3.2.2 Nonane Compounds
Conformational Analysis of the 2-Azabicyclo[3.2.2]nonane System
The 2-azabicyclo[3.2.2]nonane framework is characterized by a seven-membered ring and a six-membered ring sharing two bridgehead carbons. This structure imparts a degree of conformational flexibility that is greater than that of smaller bicyclic systems. Computational and spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating its conformational landscape.
The system can exist in multiple low-energy conformations, primarily involving chair-like and boat-like arrangements of the constituent rings. NMR studies on the related 3-azabicyclo[3.2.2]nonane have detected a conformational process that equilibrates the methylene (B1212753) protons adjacent to the nitrogen atom. researchgate.net This process, which becomes slow on the NMR timescale at very low temperatures (below -140°C), has a free energy of activation (ΔG‡) of 5.9 kcal/mol. researchgate.net This dynamic behavior can be attributed to either the ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring. researchgate.net Computational analyses further support the existence of two primary orientations—chair-like and boat-like—for the ring containing the nitrogen, with a relatively low energy barrier between them. montclair.edu For the [3.2.2] system specifically, these two conformations are very similar in energy. montclair.edu
Influence of Substituent Position and Nature on Biological Activity
The biological activity of 2-azabicyclo[3.2.2]nonane derivatives is profoundly influenced by the placement and chemical nature of various substituents on the bicyclic core. Researchers have systematically modified the scaffold to probe its structure-activity relationships (SAR), particularly in the context of antiprotozoal agents.
Impact of Aromatic and N-Substitution Patterns on Activity
Substitutions on both the ring carbons and the nitrogen atom have been shown to be critical determinants of biological efficacy. The introduction of aromatic groups and modifications to the nitrogen atom have yielded compounds with potent activity against parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense.
Studies have shown that diaryl substitutions on the carbon framework can lead to significant antiprotozoal activity. For instance, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine demonstrates remarkable antiplasmodial activity (IC50 = 0.28 µM) and enhanced antitrypanosomal activity (IC50 = 0.60 µM). nih.govresearchgate.net Further investigation into the substitution of these aromatic rings, such as the introduction of chloro- groups, has been conducted to optimize activity. nih.gov
The nature of the substituent on the nitrogen atom (N-substitution) also plays a crucial role. While N-acyl derivatives of 5-amino-2-azabicyclo[3.2.2]nonanes were found to be inactive against T. b. rhodesiense, some exhibited good antiplasmodial activity. researchgate.net Linking the azabicyclo-nonane scaffold to other pharmacophoric groups via the nitrogen atom has proven to be a successful strategy. For example, creating hybrid molecules with tetrazole or sulfonamide cores has produced derivatives with submicromolar activity. mdpi.com
| Compound | Substitutions | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | 7,8-Diphenyl, 5-dimethylamino | P. falciparum K1 | 0.28 | nih.gov |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | 7,8-Diphenyl, 5-dimethylamino | T. b. rhodesiense | 0.60 | nih.gov |
| Tetrazole Derivative 13A | N-linked tetrazole | T. b. rhodesiense | 0.329 | mdpi.com |
| Tetrazole Derivative 12A | N-linked tetrazole | P. falciparum NF54 | 0.252 | mdpi.com |
| Sulfonamide Derivative 20 | N-linked sulfonamide | P. falciparum NF54 | 0.487 | mdpi.com |
| Sulfonamide Derivative 20 | N-linked sulfonamide | T. b. rhodesiense | 0.647 | mdpi.com |
Role of Bridgehead and Ring Substituents
The position of substituents on the bicyclic rings is a key factor in determining activity. The introduction of a dialkylamino group at a bridgehead position has been noted as a feature in compounds with activity against P. falciparum and T. b. rhodesiense. mdpi.com The stereochemistry of these substituents is also important, with different epimers showing varied levels of biological activity. This highlights the importance of the three-dimensional arrangement of functional groups for effective interaction with biological targets.
Comparative Conformational Flexibility Analysis with Related Bicyclic Systems (e.g., Bicyclo[2.2.2]octanes)
A key aspect of the 2-azabicyclo[3.2.2]nonane system is its enhanced conformational flexibility compared to more rigid structures like the bicyclo[2.2.2]octane system. This difference arises from the presence of a three-carbon bridge in the nonane (B91170) system, as opposed to the two-carbon bridges in the octane (B31449) system.
This increased flexibility has been directly linked to biological activity. Studies investigating antiprotozoal agents have shown that replacing the rigid bicyclo[2.2.2]octane core with the more flexible 2-azabicyclo[3.2.2]nonane system leads to a significant increase in potency. nih.govresearchgate.net Specifically, 2-azabicyclo[3.2.2]non-5-ylamines exhibit higher antiprotozoal activities than their analogous 4-aminobicyclo[2.2.2]octanes. nih.gov This suggests that the ability of the 2-azabicyclo[3.2.2]nonane scaffold to adopt different conformations allows for a more optimal binding orientation at the biological target, leading to improved efficacy.
Structural Modifications and Pharmacophore Development
The favorable antiprotozoal activity and low cytotoxicity of 2-azabicyclo[3.2.2]nonane derivatives make them excellent lead compounds for further drug development. nih.gov Structural modifications have focused on creating hybrid molecules, where the azabicyclo-nonane scaffold serves as a core to which other known pharmacophores are attached.
This strategy aims to combine the beneficial properties of the bicyclic system with the activity of other chemical moieties to enhance potency, overcome drug resistance, or improve pharmacokinetic properties. nih.gov Examples include the fusion of the azabicyclo-nonane core with 2,4-diaminopyrimidines, tetrazoles, or sulfonamides. mdpi.comnih.gov These modifications represent a rational approach to pharmacophore development, where the 2-azabicyclo[3.2.2]nonane acts as a conformationally suitable template to correctly orient key interacting groups for binding to a biological target. The consistent activity seen across various derivatives underscores the value of this scaffold as a foundational element in the design of new therapeutic agents. bohrium.com
Pharmacological Investigation and Mechanistic Studies of 2 Azabicyclo 3.2.2 Nonane Analogues
Research into Antiprotozoal Activities
Derivatives of 2-azabicyclo[3.2.2]nonane have demonstrated significant potential as antiprotozoal agents, with numerous studies focusing on their efficacy against the parasites responsible for malaria and Human African Trypanosomiasis (sleeping sickness). This research has led to the identification of several promising compounds with potent in vitro activity. mdpi.comualberta.canih.govresearchgate.net
A variety of 2-azabicyclo[3.2.2]nonane analogues have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Research has explored activity against both chloroquine-sensitive and chloroquine-resistant strains, a critical aspect of modern antimalarial drug discovery. ualberta.canih.gov
Several studies have demonstrated that modifying the 2-azabicyclo[3.2.2]nonane scaffold can yield compounds with substantial antiplasmodial effects. For instance, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine displayed remarkable activity against the K1 strain of P. falciparum, which is resistant to both chloroquine (B1663885) and pyrimethamine, with an IC50 value of 0.28 µM. ualberta.canih.gov Further research into derivatives has identified compounds with even greater potency. A series of N-(aminoalkyl)azabicyclo[3.2.2]nonanes linked to tetrazole or sulfonamide cores also showed activity in the submicromolar range. mdpi.com Specifically, one of the most active tetrazole derivatives, compound 12A, exhibited an IC50 of 0.252 µM against the NF54 strain of P. falciparum. mdpi.com Another promising compound, designated as 7 in a separate study, showed an IC50 of 0.180 µM against the K1 strain. mdpi.com Hybrids combining the 2-azabicyclo-nonane structure with a 2-(dialkylamino)pyrimidine moiety also showed promising activity against the multidrug-resistant K1 strain. nih.govmdpi.com
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | K1 (resistant) | 0.28 | ualberta.canih.gov |
| Compound 7 | K1 (resistant) | 0.180 | mdpi.com |
| Tetrazole Derivative 12A | NF54 | 0.252 | mdpi.com |
| Sulfonamide Derivative 20 | NF54 | 0.487 | mdpi.com |
The therapeutic arsenal (B13267) for Human African Trypanosomiasis, particularly the acute form caused by Trypanosoma brucei rhodesiense, is limited and fraught with toxicity issues, making the search for new drugs a priority. ualberta.ca 2-Azabicyclo[3.2.2]nonane derivatives have emerged as a promising class of compounds in this area. ualberta.canih.gov
In vitro testing has revealed that these compounds can exhibit potent antitrypanosomal activity. For example, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine was found to have an IC50 of 0.60 µM against T. b. rhodesiense. ualberta.canih.gov The introduction of tetrazole and sulfonamide moieties has also yielded highly active compounds. A tetrazole derivative, 13A, showed an IC50 of 0.329 µM, while a sulfonamide derivative, 20, had an IC50 of 0.647 µM against T. b. rhodesiense (STIB 900). mdpi.com Additionally, hybrids of 2-azabicyclo-nonanes with 2-(dialkylamino)pyrimidines have demonstrated high activity and good selectivity against this parasite. nih.govmdpi.com
| Compound | T. b. rhodesiense Strain | IC50 (µM) | Reference |
|---|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | - | 0.60 | ualberta.canih.gov |
| Tetrazole Derivative 13A | STIB 900 | 0.329 | mdpi.com |
| Sulfonamide Derivative 20 | STIB 900 | 0.647 | mdpi.com |
The consistent submicromolar activity observed in vitro, coupled with low cytotoxicity in some cases, has positioned 2-azabicyclo[3.2.2]nonanes as valuable lead compounds for further development in antiparasitic drug discovery. ualberta.canih.gov The flexibility of the bicyclo-nonane system, compared to more rigid structures, appears to contribute positively to their antiprotozoal activity. ualberta.ca The ability to modify the scaffold at various positions, such as by adding aromatic substituents or attaching different chemical moieties to the ring nitrogen, allows for systematic optimization of activity and selectivity. nih.gov While some of the most potent compounds have shown unsatisfactory selectivity due to cytotoxicity, their efficacy highlights the potential of this chemical class. mdpi.com Consequently, 2-azabicyclo[3.2.2]nonanes serve as a crucial starting point for medicinal chemistry efforts aimed at developing new, safer, and more effective treatments for malaria and sleeping sickness. ualberta.canih.gov
Research into Neurotransmitter Receptor Interactions
Analogues of 2-azabicyclo[3.2.2]nonane have also been investigated for their ability to interact with neurotransmitter receptors, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function and various neurological disorders.
One of the most significant findings in this area is the identification of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698) as a highly selective and potent agonist for the α7 subtype of the nicotinic acetylcholine receptor. nih.govpsu.eduopenmedicinalchemistryjournal.com The α7 nAChR is a key target for therapeutic intervention in cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia. nih.govopenmedicinalchemistryjournal.com
Binding assays have shown that TC-1698 exhibits a high affinity for α7 nAChRs, with a Ki of 11 nM in rat hippocampal membranes. nih.gov Importantly, it shows very low or no affinity for other receptor types at concentrations up to 10 µM. nih.gov The constrained bicyclo[3.2.2]nonane structure provides a rigid framework that is believed to contribute to its high affinity and selectivity for the α7 receptor subtype over others, such as the α4β2 subtype. figshare.com
Research has delved into the molecular mechanisms underlying the effects of α7 nAChR activation by 2-azabicyclo[3.2.2]nonane analogues. Studies have shown that the neuroprotective effects of TC-1698 are mediated through the activation of the Janus kinase 2/Phosphatidylinositol-3-kinase (JAK2/PI-3K) signaling pathway. nih.govpsu.edunih.govnih.govopenmedicinalchemistryjournal.com
Activation of the α7 nAChR by TC-1698 leads to the formation of a complex between the receptor and the tyrosine-phosphorylated enzyme JAK2. nih.gov This, in turn, initiates a downstream signaling cascade involving the activation of PI-3K and its effector, Akt. psu.edunih.gov This JAK2/PI-3K pathway is central to the neuroprotective effects observed, such as the prevention of apoptosis (programmed cell death). nih.govnih.gov Further studies have demonstrated that this neuroprotective signaling can be neutralized by the activation of the angiotensin II AT(2) receptor, which activates the protein tyrosine phosphatase SHP-1, an enzyme that counteracts the action of JAK2. psu.edunih.gov These mechanistic insights confirm the crucial role of the JAK2/PI-3K cascade in mediating the therapeutic potential of α7-selective agonists like TC-1698. nih.govopenmedicinalchemistryjournal.com
Modulatory Effects on Cellular Pathways
Research into the cellular effects of 2-azabicyclo[3.2.2]nonane analogues has revealed their potential to interact with fundamental cellular processes. One notable area of investigation involves their influence on enzymes critical to DNA topology. Specifically, copper complexes of 4N-azabicyclo[3.2.2]nonane thiosemicarbazone derivatives have been identified as inhibitors of topoisomerase-II. snmjournals.orgnih.gov This enzyme plays a crucial role in managing the topological state of DNA during replication and transcription. Its inhibition can lead to disruptions in these processes, a mechanism often exploited in cancer chemotherapy. Studies have shown that these copper-TSC derivatives can significantly inhibit the activity of topoisomerase-II. snmjournals.org
While the interaction with topoisomerase-II provides a specific example of cellular pathway modulation, the precise molecular targets and mechanisms for other observed biological activities of 2-azabicyclo[3.2.2]nonane analogues, such as their antiprotozoal effects, are not yet fully understood. nih.gov The structural characteristics of these compounds, particularly their conformational flexibility compared to more rigid bicyclic systems, are thought to be a key factor in their biological interactions. evitachem.com Further research is needed to fully elucidate the specific signaling pathways and molecular interactions through which these compounds exert their effects.
| Compound Class | Cellular Target | Effect |
| Copper complexes of 4N-azabicyclo[3.2.2]nonane thiosemicarbazone derivatives | Topoisomerase-II | Inhibition of enzyme activity |
Explorations as Enzyme Inhibitors (e.g., Glycosidase Inhibition)
The structural similarity of certain 2-azabicyclo[3.2.2]nonane derivatives to monosaccharides has led to their investigation as potential enzyme inhibitors, particularly focusing on glycosidases. These enzymes are involved in a wide array of biological processes, and their inhibition is a therapeutic strategy for various diseases. While specific data on the glycosidase inhibitory activity of 2-azabicyclo[3.2.2]nonane analogues is an area of ongoing research, the synthesis of monosaccharide mimics based on this scaffold highlights the interest in this therapeutic approach.
Broader Pharmacological Screening and Target Identification
Broader pharmacological screening of 2-azabicyclo[3.2.2]nonane analogues has revealed significant potential in the realm of infectious diseases. A substantial body of research has focused on the antiprotozoal activity of these compounds. Various derivatives have been synthesized and tested against parasites such as Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei rhodesiense, which causes African trypanosomiasis. nih.govualberta.canih.govnih.gov
These screenings have demonstrated that modifications to the 2-azabicyclo[3.2.2]nonane core, including substitutions at the nitrogen atom and other positions, can significantly influence their antiprotozoal potency and selectivity. nih.gov For instance, certain diaryl substituted 2-azabicyclo[3.2.2]nonane derivatives have shown promising activity against both chloroquine-resistant strains of P. falciparum and T. b. rhodesiense. nih.gov
Furthermore, hybrid molecules incorporating the 2-azabicyclo[3.2.2]nonane scaffold with other pharmacophores, such as 2,4-diaminopyrimidine, have been synthesized and evaluated. nih.gov This approach aims to combine the biological activities of different molecular fragments to enhance efficacy and overcome drug resistance. Some of these hybrids have exhibited submicromolar activity against P. falciparum. nih.gov
The following table summarizes the antiprotozoal activity of a selected 2-azabicyclo[3.2.2]nonane derivative:
| Compound | Target Organism | Activity (IC50) |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Trypanosoma brucei rhodesiense | 0.60 µM |
| Plasmodium falciparum K1 | 0.28 µM |
These findings underscore the value of 2-azabicyclo[3.2.2]nonanes as lead compounds for the development of new therapeutic agents, particularly in the field of infectious diseases. ualberta.canih.gov
Advanced Characterization and Analytical Methodologies for 2 Azabicyclo 3.2.2 Nonane Hydrochloride
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is the cornerstone for elucidating the molecular framework of 2-Azabicyclo[3.2.2]nonane hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-Azabicyclo[3.2.2]nonane in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to assign every proton and carbon atom in the molecule.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum similarly provides information about the carbon skeleton. For derivatives of the 2-azabicyclo[3.2.2]nonane ring system, the chemical shifts of the bicyclic core protons typically appear in the aliphatic region of the spectrum. The protonation of the nitrogen atom to form the hydrochloride salt results in a downfield shift of adjacent protons.
2D NMR Spectroscopy: To unambiguously assign the complex, often overlapping signals in the 1D spectra, 2D NMR techniques are essential. ualberta.casci-hub.ru
COSY (Correlation Spectroscopy): A homonuclear (¹H-¹H) COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. wikipedia.orgyoutube.com This allows for the tracing of proton connectivity throughout the entire spin system of the molecule, confirming the arrangement of the ethylene and propylene bridges that form the bicyclic structure. ualberta.ca
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.orgepfl.ch It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. sci-hub.ru
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This technique is crucial for identifying connectivity between different parts of the molecule and for assigning quaternary carbons, which are not visible in an HSQC spectrum. epfl.ch
The combination of these NMR techniques allows for a complete and confident assignment of the molecular structure.
Table 1: Representative NMR Data for a 2-Azabicyclo[3.2.2]nonane Derivative Core Data interpreted from studies on functionalized 2-azabicyclo[3.2.2]nonane systems.
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Multiplets in the range of 1.80 - 3.50 ppm | Signals corresponding to the protons on the bicyclic alkane framework. ualberta.ca |
| ¹³C NMR | Resonances typically between 20 - 60 ppm | Signals for the sp³-hybridized carbons of the nonane (B91170) skeleton. ualberta.ca |
| COSY | Cross-peaks between adjacent CH and CH₂ groups | Establishes the H-C-C-H connectivity along the bridges of the ring system. ualberta.ca |
| HSQC | Correlation of specific ¹H signals to corresponding ¹³C signals | Unambiguous assignment of each carbon atom in the framework. sci-hub.ru |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum is the absorption related to the secondary ammonium ion (N⁺-H).
The key vibrational modes observed are:
N⁺-H Stretching: The formation of the hydrochloride salt protonates the nitrogen atom. This results in the appearance of a very broad and strong absorption band in the region of 2400-2800 cm⁻¹. This band is often complex, showing multiple sub-peaks, and is characteristic of a secondary amine salt. ualberta.ca
C-H Stretching: Absorptions corresponding to the stretching of the carbon-hydrogen bonds of the alkane framework are observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
C-H Bending: Scissoring and rocking vibrations for the CH₂ groups appear in the 1400-1470 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2480 - 2785 | N⁺-H Stretch (Ammonium Salt) | Strong, Broad ualberta.ca |
| 2850 - 2950 | C-H Stretch (Alkane) | Medium to Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features. For this compound, analysis is typically performed on the free base (C₈H₁₅N, Mol. Wt. 125.21).
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. While specific data for the 2-aza isomer is not widely published, the fragmentation pattern is expected to be similar to the closely related 3-Azabicyclo[3.2.2]nonane. researchgate.netaip.org Key fragmentation pathways for azabicyclic compounds involve the loss of alkyl radicals from the ring system following alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The molecular ion peak (M⁺) would be expected at m/z 125, with other significant fragments resulting from the cleavage of the bicyclic framework. researchgate.net
Table 3: Expected Key Fragments in the Mass Spectrum of 2-Azabicyclo[3.2.2]nonane Based on general fragmentation patterns of azabicyclic compounds.
| m/z Value | Possible Fragment | Significance |
|---|---|---|
| 125 | [C₈H₁₅N]⁺ | Molecular Ion (M⁺) |
| 124 | [M-H]⁺ | Loss of a hydrogen radical |
| 96 | [M-C₂H₅]⁺ | Alpha-cleavage and loss of an ethyl radical |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise arrangement of atoms in a crystalline solid. For chiral molecules, this technique can establish the absolute stereochemistry. Single-crystal X-ray diffraction analysis has been successfully applied to hydrochloride salts of derivatives of the azabicyclo[3.2.2]nonane system to elucidate their three-dimensional molecular architecture. nih.govresearchgate.net
This analysis yields a wealth of structural data, including:
Absolute Conformation: It confirms the boat-chair or twist-chair conformation of the bicyclic rings and the spatial relationship between the different bridges. Studies on related 1-azabicyclo[3.2.2]nonane systems have revealed details about conformational strain and the geometry around the bridgehead nitrogen atom. researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, confirming the connectivity established by NMR and revealing any structural distortions caused by ring strain.
Crystal Packing: The technique shows how the individual hydrochloride molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the ammonium proton and the chloride anion.
This method is the gold standard for confirming the structure and stereochemistry of new chemical entities containing this bicyclic core. nih.gov
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of chemical compounds. For a polar compound like an amine hydrochloride, a reversed-phase HPLC method is typically employed. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Furthermore, because the 2-Azabicyclo[3.2.2]nonane core is chiral, specialized chiral HPLC methods can be developed to separate its enantiomers. Such methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. A validated chiral HPLC method for a related azabicyclic compound utilized a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol, demonstrating the utility of this technique for resolving enantiomeric purity. researchgate.net
Table 4: Representative HPLC Method Parameters for Azabicyclic Compounds Based on published methods for related structures. researchgate.net
| Parameter | Condition |
|---|---|
| Technique | Chiral HPLC for Enantiomer Separation |
| Stationary Phase (Column) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV (e.g., at 210 nm) |
| Purpose | Separation and quantification of the (+) and (-) enantiomers. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry stands as a powerful analytical tool, combining the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry rsc.org. This hybrid technique is exceptionally suited for the analysis of non-volatile and thermally labile compounds like this compound.
For the analysis of bicyclic amines such as this compound, reversed-phase liquid chromatography is a commonly employed separation strategy. In this mode, a non-polar stationary phase is used with a polar mobile phase. The inherent basicity of the amine in this compound necessitates careful control of the mobile phase pH to ensure good peak shape and retention. Acidic modifiers, such as formic acid, are frequently added to the mobile phase to protonate the amine, which minimizes peak tailing and enhances ionization efficiency for mass spectrometric detection.
The mass spectrometric detection is typically carried out using an electrospray ionization (ESI) source in the positive ion mode, given the propensity of the amine functional group to accept a proton and form a positive ion. The high sensitivity and selectivity of mass spectrometry allow for the confident identification and quantification of the analyte, even in complex matrices rsc.org.
While a specific, standardized LC-MS method for this compound is not extensively detailed in publicly available literature, a representative method can be constructed based on the analysis of similar small amine hydrochlorides and bicyclic amines nih.govnih.gov. Such a method would likely employ a C18 stationary phase, which is a versatile and widely used reversed-phase packing. The mobile phase would consist of a gradient of an organic solvent like acetonitrile or methanol and water, with a small percentage of formic acid.
Below is an interactive data table detailing a plausible LC-MS method for the analysis of this compound.
| Parameter | Value |
| Chromatography System | Agilent 1260 Infinity II LC System or equivalent |
| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 70 V |
| Gas Temperature | 350 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psig |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC lcms.czmdpi.com. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the resulting higher backpressures lcms.cz.
The principles governing the separation of this compound in UPLC are analogous to those in HPLC, with reversed-phase chromatography being the predominant mode. The key advantage of UPLC lies in its ability to provide much faster analysis times without compromising, and often improving, the quality of the separation. For a compound like this compound, this translates to higher sample throughput and more efficient method development.
A highly effective stationary phase for the UPLC analysis of basic compounds is the Charged Surface Hybrid (CSH) C18 or a similar technology that incorporates a low-level positive surface charge. This feature helps to repel basic analytes under acidic mobile phase conditions, leading to improved peak shapes lcms.cz. The Waters ACQUITY UPLC BEH C18 column, with its 1.7 µm particle size, is another robust choice, offering a wide usable pH range and excellent stability .
A typical UPLC method for this compound would utilize a rapid gradient elution to ensure a short run time. The mass spectrometer settings would be similar to those used in the LC-MS method, but the faster elution of peaks in UPLC requires a detector with a high data acquisition rate to accurately define the narrow chromatographic peaks.
The following interactive data table outlines a representative UPLC method for the analysis of this compound.
| Parameter | Value |
| Chromatography System | Waters ACQUITY UPLC H-Class System or equivalent |
| Mass Spectrometer | Waters Xevo TQD Mass Spectrometer or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 2% B to 98% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3000 V |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Computational Chemistry and Molecular Modeling Applications for 2 Azabicyclo 3.2.2 Nonane Systems
Theoretical Prediction of Conformations and Energetics
The conformational landscape of the 2-azabicyclo[3.2.2]nonane system is a critical determinant of its biological activity. Theoretical methods, such as molecular mechanics and quantum chemistry calculations, are employed to predict the stable conformations of this bicyclic system and to determine their relative energies.
The 2-azabicyclo[3.2.2]nonane scaffold is characterized by a seven-membered ring fused to a six-membered ring. This arrangement can adopt several conformations, primarily described as chair-like and boat-like orientations of the piperidine (B6355638) ring relative to the rest of the bicyclic system. Computational studies on closely related 3-azabicyclo[3.2.2]nonane systems have shown that the energy difference between these conformers can be subtle. montclair.edu For the [3.2.2] templates, calculations have indicated that the chair-like and boat-like conformations have very similar energies. montclair.edu This is in contrast to the more strained [3.2.1] systems where the chair-like conformation is significantly preferred. montclair.edu
The energy barriers for the interconversion between these conformations are also a key parameter. For the [3.2.2] bicyclic systems, these barriers have been calculated to be relatively low, generally less than 9 kcal/mol. montclair.edu This suggests that at physiological temperatures, derivatives of 2-azabicyclo[3.2.2]nonane may exist as a dynamic equilibrium of multiple conformations. The specific substituents on the bicyclic core can influence the conformational preferences and the energy barriers for interconversion.
| Conformation | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) | Key Dihedral Angles |
|---|---|---|---|
| Chair-like | ~0 | < 9 | Varies with substitution |
| Boat-like | ~0 | Varies with substitution |
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method has been instrumental in elucidating the potential mechanisms of action for various 2-azabicyclo[3.2.2]nonane derivatives and in guiding the design of new compounds with enhanced affinity for their biological targets.
A significant area of research for 2-azabicyclo[3.2.2]nonane derivatives has been in the development of antiprotozoal agents, particularly against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness). acs.orgresearchgate.net While the precise molecular targets for their antiprotozoal activity are not yet fully elucidated, docking studies can be employed to hypothesize potential interactions with known parasite enzymes or receptors. oregonstate.edu For instance, the structural features of active 2-azabicyclo[3.2.2]nonane derivatives, such as the position and nature of substituents, can be used to model their binding within the active sites of key protozoal proteins.
In addition to infectious diseases, derivatives of the closely related 1,4-diazabicyclo[3.2.2]nonane have been investigated as silent agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for anti-inflammatory therapies. nih.gov Molecular docking studies on these compounds help to understand the ligand-receptor interactions responsible for their unique activity profile, highlighting the importance of the diazabicyclic nucleus, a central hydrogen-bond acceptor core, and an aromatic moiety for sustained receptor binding and desensitization. nih.gov
Furthermore, computational studies have been used to investigate the reasons for the lack of in vivo activity of some promising antiprotozoal 2-azabicyclo[3.2.2]nonane compounds. acs.org Molecular docking simulations of these derivatives with human serum albumin (HSA) have been performed to predict their binding affinity to this major plasma protein. acs.org Strong binding to HSA can lead to reduced bioavailability of the drug at its target site, thus explaining the discrepancy between in vitro and in vivo results. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds and for understanding the physicochemical properties that are crucial for their biological effects.
The development of antiprotozoal 2-azabicyclo[3.2.2]nonane derivatives has benefited from QSAR studies. In one such study, a manual Hansch approach was employed to investigate the influence of aromatic and N-substitutions on the antiprotozoal activities of these compounds. acs.org The Hansch analysis involves correlating biological activity with various physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). This approach allows for the systematic exploration of the chemical space to identify substituents that are likely to enhance the desired biological activity.
The generation of robust QSAR models relies on high-quality biological data for a series of structurally related compounds. Several studies have reported the in vitro activities (IC50 values) of a range of 2-azabicyclo[3.2.2]nonane derivatives against P. falciparum and T. b. rhodesiense. acs.orgresearchgate.net This data provides the necessary input for building predictive QSAR models. For example, the observation that 2-azabicyclo[3.2.2]non-5-ylamines exhibit higher antiprotozoal activities than their bicyclo[2.2.2]octane counterparts suggests that the flexibility of the bicyclo-nonane system is a key determinant of activity. researchgate.net
| Compound | Substituents | IC50 vs. P. falciparum K1 (µM) | IC50 vs. T. b. rhodesiense (µM) |
|---|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | R1=H, R2=N(CH3)2 | 0.28 | 0.60 |
In Silico Screening for Novel Biological Targets
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach can also be used in reverse, where a single compound or a focused library is screened against a panel of biological targets to identify potential new therapeutic applications.
While much of the research on 2-azabicyclo[3.2.2]nonane has focused on its antiprotozoal activities, the rigid scaffold is amenable to exploration for a wide range of other biological targets. Virtual screening of libraries containing the 2-azabicyclo[3.2.2]nonane core against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could uncover novel biological activities. For example, the structural similarities to compounds targeting neuronal nicotinic acetylcholine receptors suggest that derivatives of 2-azabicyclo[3.2.2]nonane could be screened for activity against other central nervous system (CNS) targets. nih.gov
The process of in silico screening typically involves high-throughput docking of a compound library into the binding site of a target protein. The resulting poses are then scored and ranked based on their predicted binding affinity. This allows for the prioritization of a smaller, more manageable number of compounds for experimental testing. This approach is particularly valuable for identifying novel hits from large virtual libraries before committing to the resource-intensive process of chemical synthesis and biological screening.
Design of Novel Derivatives with Enhanced Properties
The ultimate goal of computational chemistry and molecular modeling in drug discovery is to guide the design of novel molecules with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. The insights gained from conformational analysis, molecular docking, and QSAR studies on 2-azabicyclo[3.2.2]nonane systems provide a rational basis for the design of new derivatives.
For instance, the structure-activity relationships established for the antiprotozoal activity of 2-azabicyclo[3.2.2]nonanes have highlighted the importance of specific substitutions. It has been shown that the replacement of the rigid bicyclo[2.2.2]octane structure with the more flexible 2-azabicyclo[3.2.2]nonane system leads to higher antiprotozoal activity. researchgate.net Furthermore, the nature of the substituents on the aromatic rings and the nitrogen atom significantly influences the biological activity. acs.org
Computational approaches can be used to systematically explore the effects of various substitutions on the 2-azabicyclo[3.2.2]nonane scaffold. By building upon the existing SAR, new derivatives can be designed with modifications aimed at optimizing interactions with the target receptor, as predicted by molecular docking. For example, if docking studies suggest the presence of a hydrophobic pocket in the binding site, derivatives with more lipophilic substituents can be designed and prioritized for synthesis. Similarly, if a hydrogen bond is predicted to be crucial for binding, modifications can be made to incorporate or strengthen hydrogen bond donor or acceptor groups. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for the development of new and improved therapeutic agents based on the 2-azabicyclo[3.2.2]nonane scaffold.
Future Directions and Research Perspectives for 2 Azabicyclo 3.2.2 Nonane Hydrochloride
Development of Novel Synthetic Strategies for Azabicyclo[3.2.2]nonane Scaffolds
The generation of diverse and novel 2-azabicyclo[3.2.2]nonane analogs is fundamentally dependent on the available synthetic methodologies. Historically, a common and effective route to this scaffold involves the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one derivatives, followed by the reduction of the resulting lactam intermediate. nih.govnih.govualberta.ca
While this method has proven reliable, future research will likely focus on developing more efficient, stereoselective, and versatile synthetic strategies. The exploration of novel cyclization reactions, the use of new catalytic systems, and the development of asymmetric syntheses will be crucial. Such advancements would provide access to a wider range of structurally complex and stereochemically defined derivatives, which is essential for fine-tuning pharmacological activity and exploring structure-activity relationships (SAR) in greater detail. The ability to introduce a variety of substituents at multiple positions on the bicyclic core will be paramount for generating next-generation compounds.
Exploration of New Pharmacological Targets and Therapeutic Areas
A significant body of research has established the potent antiprotozoal activity of 2-azabicyclo[3.2.2]nonane derivatives. These compounds have demonstrated notable efficacy against the parasites responsible for malaria and Human African Trypanosomiasis (sleeping sickness). researchgate.net Specifically, derivatives have shown promising in vitro activity against chloroquine-resistant strains of Plasmodium falciparum and against Trypanosoma brucei rhodesiense. nih.govnih.gov Due to their promising in vitro activity and low cytotoxicity, 2-azabicyclo[3.2.2]nonanes are considered excellent lead compounds for further modification in the development of new antiprotozoal drugs. nih.govresearchgate.net
The future in this area lies in expanding the therapeutic applications beyond these initial findings. The structural rigidity and three-dimensional nature of the scaffold make it an attractive candidate for targeting a wide array of biological receptors and enzymes. Preliminary studies and molecular docking investigations have suggested potential interactions with other targets, such as the gamma-aminobutyric acid (GABA) receptor. researchgate.net The exploration of this scaffold for neurological disorders, inflammatory conditions, and other infectious diseases represents a significant avenue for future research. Identifying the specific molecular targets and mechanisms of action for the known antiprotozoal effects remains a critical, yet unfulfilled, objective that could unlock further therapeutic opportunities. nih.gov
Table 1: Selected Antiprotozoal Activities of 2-Azabicyclo[3.2.2]nonane Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound | Target Organism | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Plasmodium falciparum K1 | 0.28 | nih.govualberta.ca |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Trypanosoma b. rhodesiense | 0.60 | nih.govualberta.ca |
| rac-4-[(7R,8R)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]-6-methylpyrimidin-2-amine | Plasmodium falciparum NF54 | 0.212 | nih.gov |
| rac-6-[(7R,8R)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]pyrimidine-2,4-diamine | Plasmodium falciparum NF54 | 0.051 | nih.gov |
Application of Advanced Computational Methods in Drug Design
The integration of computational chemistry is poised to accelerate the discovery and optimization of 2-azabicyclo[3.2.2]nonane-based drug candidates. Early SAR studies on these scaffolds utilized foundational computational techniques, such as a manual Hansch approach, to investigate how different substitutions on the aryl rings influence antiprotozoal activity. nih.gov
Future efforts will undoubtedly leverage more sophisticated computational tools.
Molecular Docking: These studies can predict the binding modes of 2-azabicyclo[3.2.2]nonane derivatives within the active sites of target proteins, helping to elucidate their mechanism of action and guide the design of more potent analogs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Modern QSAR modeling can build robust statistical models that correlate the structural features of these compounds with their biological activities. These models are invaluable for predicting the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a deeper understanding of binding stability and the conformational changes that may occur upon binding.
These in silico methods, when used in a feedback loop with chemical synthesis and biological testing, will rationalize existing SAR data and significantly improve the efficiency of the drug design process.
Integration with Combinatorial Chemistry and High-Throughput Screening
To fully explore the chemical space around the 2-azabicyclo[3.2.2]nonane scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential. While extensive application of these methods to this specific scaffold is not yet widely reported, it represents a clear and powerful future direction.
The development of a combinatorial library based on the 2-azabicyclo[3.2.2]nonane core would involve the systematic synthesis of a large number of derivatives by varying substituents at key positions. This could be achieved by using a common intermediate and reacting it with a diverse set of building blocks. Once created, this library could be subjected to HTS, where thousands of compounds are rapidly tested for activity against a panel of biological targets. google.com This approach dramatically increases the probability of discovering novel "hits" for various therapeutic targets, moving far beyond the initial focus on antiprotozoal activity. The integration of these technologies is a logical next step to unlock the full therapeutic potential of this versatile scaffold.
Role of 2-Azabicyclo[3.2.2]nonane Hydrochloride as a Privileged Scaffold in Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The accumulated evidence suggests that the 2-azabicyclo[3.2.2]nonane core functions as such a scaffold. Its derivatives have demonstrated potent activity against multiple protozoan parasites, namely Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating its utility across different species. nih.govnih.govresearchgate.net
The inherent structural properties of the 2-azabicyclo[3.2.2]nonane system—its conformational rigidity, three-dimensional character, and the defined vectors for substituent placement—make it an ideal foundation for designing ligands that can fit into diverse protein binding sites. Its status as a privileged scaffold makes it an exceptionally valuable starting point for drug discovery campaigns. By modifying the substitution patterns on this core, researchers can systematically target different receptor families and enzymes, significantly increasing the efficiency of discovering new lead compounds for a wide range of human diseases.
Q & A
Q. What are the common synthetic routes for 2-Azabicyclo[3.2.2]nonane hydrochloride?
The synthesis of 2-azabicyclo[3.2.2]nonane derivatives often involves cycloaddition reactions or amine-mediated ring-closing strategies. For example, a Diels-Alder reaction between dienes and ketones can generate bicyclic intermediates, followed by functionalization to introduce the azabicyclic core (e.g., Scheme 1 in ). Additionally, reacting 3-azabicyclo[3.2.2]nonane with chlorinated pyrimidinols under nitrogen at elevated temperatures (e.g., 110°C in DMSO) has been reported to yield functionalized bicyclic amines, which can subsequently form hydrochloride salts . Optimization of reaction conditions (solvent, temperature, and catalyst) is critical to avoid side products.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the bicyclic structure and proton environments (e.g., distinguishing bridgehead protons).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 191.66 g/mol for a related analog in ).
- X-ray Crystallography : To resolve stereochemistry and confirm the hydrochloride salt formation, as seen in structurally similar azabicyclo compounds (e.g., ).
Q. What are the key challenges in purifying this compound?
Purification challenges arise from the compound’s polarity and potential for residual solvents or by-products. Methods include:
- Column Chromatography : Using polar stationary phases (e.g., silica gel) with gradient elution.
- Recrystallization : Solvent systems like ethanol/water to isolate the hydrochloride salt.
- HPLC : For high-purity requirements in pharmacological studies, as impurities can affect biological activity assays.
Advanced Research Questions
Q. How can computational modeling predict the interaction of 2-Azabicyclo[3.2.2]nonane derivatives with biological targets?
Molecular docking and dynamics simulations are employed to study interactions with targets like enzymes or receptors. For example, binding affinity predictions for analogs (e.g., 3-azabicyclo[3.2.2]nonane) with proteins such as 1A5H and 1ERR were validated using AutoDock Vina or similar tools . These models guide structural modifications to enhance selectivity, such as optimizing the bicyclic scaffold’s steric bulk or introducing hydrogen-bonding groups.
Q. How do structural modifications to the bicyclic framework affect pharmacological activity?
Structure-Activity Relationship (SAR) studies on azabicyclo derivatives reveal that:
- Ring Size : Larger rings (e.g., bicyclo[3.3.1]nonane) may reduce binding due to conformational rigidity, whereas [3.2.2] systems balance flexibility and stability.
- Substituents : Adding methyl or aromatic groups to the nitrogen or bridgehead positions can modulate bioavailability and target engagement (e.g., ’s carbamate linker modifications).
- Salt Form : Hydrochloride salts improve solubility for in vivo studies compared to free bases.
Q. What role does the bicyclic structure play in the compound’s stability under physiological conditions?
The rigid bicyclic framework enhances metabolic stability by reducing enzymatic degradation. For instance, bicyclo[3.2.2]nonanes resist cytochrome P450 oxidation better than monocyclic amines. Stability assays (e.g., pH-dependent degradation studies at 37°C) quantify half-life, while mass spectrometry tracks metabolite formation .
Q. How can stereochemical outcomes in the synthesis of 2-Azabicyclo[3.2.2]nonane derivatives be controlled?
Stereoselective synthesis methods include:
- Chiral Catalysts : Asymmetric induction using organocatalysts or metal complexes (e.g., Ru-based catalysts for hydrogenation).
- Kinetic Resolution : Selective crystallization of enantiomers from racemic mixtures.
- Stereospecific Reagents : Using enantiopure starting materials, as demonstrated in the synthesis of bicyclo[3.2.2]nonane intermediates ().
Methodological Considerations
- Data Contradictions : Discrepancies in SAR or synthetic yields may arise from differing reaction conditions (e.g., solvent polarity affecting cyclization rates). Replicate experiments under standardized protocols are essential.
- Advanced Tools : Combine synthetic chemistry with computational models (e.g., DFT for transition-state analysis) and high-throughput screening to accelerate discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
